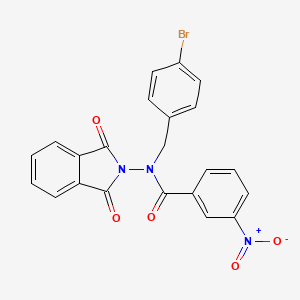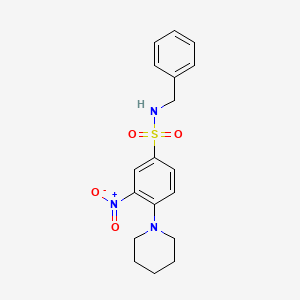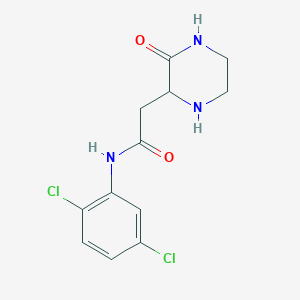
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. It is a benzamide derivative that has been synthesized through a multi-step process, and its synthesis method has been optimized for maximum yield and purity.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been found to inhibit the activity of various enzymes such as topoisomerase II and DNA polymerase, which are essential for DNA replication and cell division. It also induces cell cycle arrest and apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of various enzymes involved in DNA replication and cell division. It has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide has several advantages for lab experiments. It is a potent anti-tumor agent that can be used to study the mechanisms of cancer cell death and the development of drug resistance. It also has potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. However, its limitations include its high cost and limited availability, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide. One direction is to study its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and signaling pathways. Additionally, its potential for combination therapy with other anti-tumor agents should be explored to enhance its anti-tumor activity.
Synthesemethoden
The synthesis of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide involves a multi-step process that begins with the reaction of 4-bromobenzylamine with phthalic anhydride to form N-(4-bromobenzyl) phthalimide. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product. The synthesis method has been optimized for maximum yield and purity, and the final product has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide has been extensively studied for its potential in various scientific research applications. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, and its mechanism of action has been studied in detail. It has also been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O5/c23-16-10-8-14(9-11-16)13-24(20(27)15-4-3-5-17(12-15)26(30)31)25-21(28)18-6-1-2-7-19(18)22(25)29/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJMQDIZXXQKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)

![N-(2-furylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4897198.png)

![hexyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B4897232.png)
![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4897238.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897244.png)
![N-phenyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4897245.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)
![4-[(2,4-dinitro-1-naphthyl)amino]-N-phenylbenzamide](/img/structure/B4897260.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4897264.png)

![3-methyl-5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897277.png)
![2-chloro-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4897278.png)